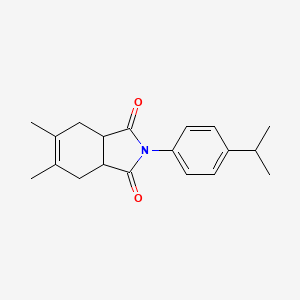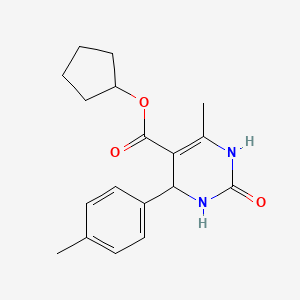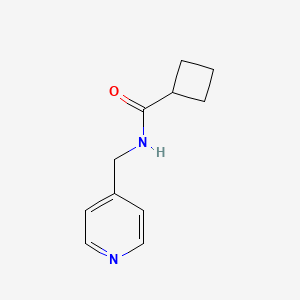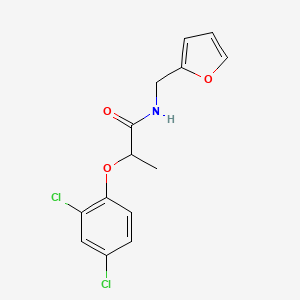![molecular formula C19H17N3O3 B5162387 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, also known as ANCCA, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. ANCCA has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential target for cancer therapy.
Mecanismo De Acción
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide works by inhibiting the activity of the 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide protein, which is involved in the regulation of gene expression. By inhibiting 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, the expression of genes involved in cell proliferation and survival is reduced, leading to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of several key signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide for lab experiments is its specificity for the 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide protein, which allows for targeted inhibition of gene expression. However, 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide can be difficult to synthesize and may be unstable in certain conditions, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, including the development of new therapies that target 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide in cancer cells. Additionally, further studies are needed to better understand the mechanism of action of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide and to identify potential side effects and limitations of its use. Finally, the potential use of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide in other areas of research, such as gene regulation and epigenetics, should be explored.
Métodos De Síntesis
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide can be synthesized using a variety of methods, including the use of solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-aminobenzamide with furfuryl chloride in the presence of a base, followed by the reaction with aniline and isocyanate to form the final product.
Aplicaciones Científicas De Investigación
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been extensively studied in the context of cancer research, with numerous studies demonstrating its potential as a therapeutic agent. 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been identified as a potential target for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(20-13-17-7-4-12-25-17)14-8-10-16(11-9-14)22-19(24)21-15-5-2-1-3-6-15/h1-12H,13H2,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDINDSZIZHLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5162312.png)

![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)


![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)

![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)


![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5162408.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162417.png)
![3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5162423.png)